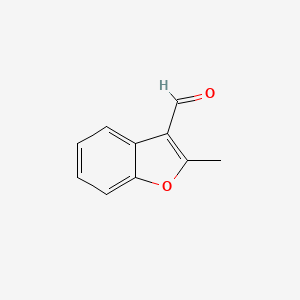

2-Methylbenzofuran-3-carbaldehyde

Overview

Description

2-Methylbenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.17 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 . The SMILES string representation is Cc1oc2ccccc2c1C=O . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 79 degrees Celsius .Scientific Research Applications

Chemical Synthesis and Derivatives

2-Methylbenzofuran-3-carbaldehyde has been utilized in various chemical syntheses. For instance, it is used in the synthesis of isomeric dibenzofuran carboxaldehydes and related derivatives. These compounds have been synthesized for their potential application in forming novel β-phenylethylamines and NBOMe derivatives, which are undergoing biological evaluation (Yempala & Cassels, 2017).

Non-linear Optic Applications

This compound derivatives have been explored for non-linear optic applications. For example, novel push-pull benzothiazole derivatives with reverse polarity were synthesized starting from related compounds, showcasing potential in non-linear optical properties (Hrobárik, Sigmundová, & Zahradník, 2004).

Photocatalytic Applications

In green chemistry, derivatives of this compound, such as furan-2-carbaldehydes, have been used as C1 building blocks for the synthesis of bioactive compounds. These are utilized in ligand-free photocatalytic C–C bond cleavage, highlighting an efficient and environmentally friendly approach (Yu et al., 2018).

Synthesis of Bioactive Compounds

This compound is involved in the synthesis of various bioactive compounds. One application includes the synthesis of dihydrocarbazoles, which are used in medicinal chemistry for their potential biological properties (Gu et al., 2016).

Safety and Hazards

Future Directions

While specific future directions for 2-Methylbenzofuran-3-carbaldehyde are not mentioned in the search results, benzofuran compounds in general have attracted attention due to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 2-methylbenzofuran-3-carbaldehyde belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could involve binding to the active sites of enzymes, interacting with cell surface receptors, or altering the properties of cellular membranes.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial cell wall synthesis (in the case of antibacterial activity), and oxidative stress responses (in the case of anti-oxidative activity).

Pharmacokinetics

The compound’s molecular weight (16017 g/mol) suggests that it may be well-absorbed and distributed throughout the body . The compound’s stability at ambient temperatures suggests that it may have a relatively long half-life in the body .

Result of Action

The compound’s reported biological activities suggest that it may have a variety of effects at the molecular and cellular levels . These could include inhibition of cell growth and proliferation, disruption of bacterial cell wall synthesis, and protection against oxidative stress.

Action Environment

The compound’s stability at ambient temperatures suggests that it may be relatively resistant to degradation under normal environmental conditions

Biochemical Analysis

Biochemical Properties

2-Methylbenzofuran-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as DNA and proteins, potentially causing modifications or damage .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, thereby modulating cellular metabolism and protecting cells from oxidative damage . Additionally, this compound has been found to affect cell proliferation and apoptosis, suggesting its potential role in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and altering gene expression . Additionally, this compound can form covalent bonds with nucleophilic sites on biomolecules, leading to structural modifications and functional changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress, while higher doses can lead to toxic effects, including liver damage and impaired kidney function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound can be metabolized to form various intermediates, which may further participate in conjugation reactions with glutathione or other cofactors . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues . The distribution of this compound is influenced by its lipophilicity, allowing it to readily penetrate lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound can be directed to specific compartments through targeting signals and post-translational modifications . Within these organelles, this compound can exert its effects on mitochondrial function and energy metabolism, further influencing cellular activity .

Properties

IUPAC Name |

2-methyl-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCYILGZMAMAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344107 | |

| Record name | 2-Methylbenzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55581-61-8 | |

| Record name | 2-Methylbenzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)

![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)

![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)